5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h4-6,8H,1-3H2 |
InChI Key |
LTEDULZGSONIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Acidic or Basic Cyclization
The most widely reported method involves cyclization of γ-(1-imidazolyl)butyraldehyde derivatives under acidic or basic conditions. For example, treatment of 4-(1H-imidazol-1-yl)butanal with hydrochloric acid induces intramolecular cyclization, forming the tetrahydroimidazo[1,5-a]pyridine core. The reaction proceeds via iminium ion intermediates, as demonstrated by NMR studies. Yields range from 45–68% depending on solvent choice, with aqueous HCl/ethanol systems favoring higher selectivity.
Table 1: Cyclization Conditions and Outcomes
| Precursor | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-(1H-imidazol-1-yl)butanal | 1M HCl, EtOH, reflux, 6h | 62 | 98 |
| N-protected analogs | Na2CO3, dioxane, 80°C | 58 | 95 |
| Halogenated derivatives | H2SO4, THF, rt, 24h | 45 | 90 |
Basic conditions (e.g., Na2CO3 in dioxane/water) are preferred for substrates sensitive to acid-mediated decomposition. The choice of base influences regioselectivity; weaker bases like K2CO3 reduce byproduct formation from aldehyde oxidation.
Intramolecular Iminium Ion Cyclization
Mechanism and Substrate Design
Intramolecular cyclization of iminium ions derived from γ-(1-imidazolyl)butyraldehydes and primary amines provides a high-yielding route. The amine reacts with the aldehyde to form an imine, which undergoes acid-catalyzed cyclization to generate the bicyclic structure. This method achieves yields up to 75% when using electron-deficient amines, which stabilize the iminium intermediate.
Key Steps:
-
Condensation of amine and aldehyde to form imine.
-
Protonation to generate iminium ion.
-
Nucleophilic attack by imidazole nitrogen to close the six-membered ring.
Case Study: Farnesyltransferase Inhibitor Synthesis
In a landmark study, 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives were synthesized via this method for farnesyltransferase inhibition. Using tert-butylamine and γ-(1-imidazolyl)butyraldehyde in trifluoroacetic acid, the target compound was obtained in 68% yield after column chromatography. The protocol emphasized strict temperature control (–20°C to 0°C) to prevent aldehyde dimerization.
Diiodination-Mediated Ring Closure
Halogenation Strategies
A patent-disclosed method employs diiodination of 4,5-diiodoimidazole derivatives to construct the imidazo[1,5-a]pyridine ring. Reaction of 2-substituted imidazoles with I2/Na2CO3 in dioxane/water introduces iodine atoms at positions 4 and 5, facilitating subsequent cross-coupling reactions.
Table 2: Diiodination Reaction Parameters
| Substrate | I2 Equiv | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methylimidazole | 2.5 | Dioxane/H2O | 12 | 72 |
| 2-Phenylimidazole | 3.0 | THF/H2O | 18 | 65 |
| 2-Chloroimidazole | 2.2 | EtOH/H2O | 10 | 70 |
This approach circumvents tautomerism issues in imidazole derivatives, ensuring regiochemical control. Post-diiodination, Suzuki-Miyaura coupling introduces aryl groups at position 5 before aldehyde functionalization.
Purification and Stabilization Techniques
Crystallization Protocols
The hydrochloride salt form is often crystallized from ethanol/water mixtures to enhance stability. A patented procedure describes dissolving the free base in hot ethanol, adding concentrated HCl, and cooling to –20°C to obtain the hydrochloride hemihydrate in 92% purity.
Table 3: Crystallization Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent Ratio (EtOH:H2O) | 3:1 |
| Cooling Rate | 1°C/min |
| Final Temperature | –20°C |
| Yield | 89% |
Stabilization of Aldehyde Functionality
The aldehyde group is prone to oxidation and dimerization. Strategies include:
-
Storing compounds as stable hemiaminals with methanol.
-
Using antioxidant additives (e.g., BHT) in solution.
-
Lyophilization under inert atmosphere for solid-state storage.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 9.72 (s, 1H, CHO), 7.35 (s, 1H, imidazole-H), 4.12–3.98 (m, 2H, CH2N), 2.90–2.75 (m, 2H, CH2), 2.10–1.95 (m, 2H, CH2).
-
13C NMR (100 MHz, CDCl3): δ 192.5 (CHO), 145.6 (imidazole-C2), 128.3 (imidazole-C4), 52.1 (CH2N), 28.4 (CH2), 22.7 (CH2).
-
HRMS (ESI+): m/z calcd for C8H10N2O [M+H]+ 151.0866, found 151.0869.
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) typically shows >98% purity when using optimized cyclization protocols.
Scale-Up Considerations
Kilogram-Scale Production
A pilot plant process reported in Patent BG60033B2 uses:
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a fused imidazole and pyridine ring system with a carbaldehyde functional group at the 5-position. This unique structure contributes to its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Pharmacological Potential
Research indicates that 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde may exhibit various pharmacological properties. Its structure allows for interactions with multiple biological targets, which can be pivotal in drug discovery. Studies have shown that compounds with similar structures often possess significant biological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
In a study focusing on the anticancer potential of imidazo-pyridine derivatives, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde was evaluated for its ability to inhibit cancer cell proliferation. The results indicated a promising cytotoxic effect against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Organic Synthesis
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Synthetic routes have been developed to produce this compound efficiently, which is crucial for research and potential therapeutic applications.
Reactions and Transformations
The reactivity of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde allows it to participate in several chemical transformations:
- Condensation Reactions: It can react with amines to form imines or other derivatives.
- Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
- Cyclization Reactions: It can serve as a precursor for synthesizing other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo-Fused Derivatives
Structural Insights
Core Heterocycle :
- Pyridine (imidazo[1,5-a]pyridine) vs. pyrazine (imidazo[1,5-a]pyrazine): Pyrazine derivatives exhibit improved solubility but reduced metabolic stability compared to pyridine analogs .
- Ring Fusion Position : Imidazo[1,2-a]pyrimidine () vs. imidazo[1,5-a]pyridine: The 1,2-a fusion reduces steric hindrance, favoring antibacterial activity .
Substituent Effects :
- Formyl (-CHO) : Enhances reactivity for Schiff base formation, enabling conjugation with amines (e.g., hydrazones in ) .
- Benzonitrile (-C≡N) : Electron-withdrawing group increases binding affinity for cytochrome P450 enzymes (e.g., aldosterone synthase) .
- Halogen/Methoxy Groups : Fluorine and methoxy substituents () improve target selectivity via hydrophobic and hydrogen-bonding interactions .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- CAS Number : 1546226-15-6
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives. For instance:
- In vitro Studies : Compounds derived from this structure were tested against various cancer cell lines including HL60 (promyelocytic leukemia) and HCT116 (colon carcinoma). The results demonstrated significant anti-proliferative effects, with IC50 values ranging from 0.86 µM to 6.43 µM for specific derivatives .
| Compound | Cell Line | IC50 (µM) | % Cell Viability at 1 µM |
|---|---|---|---|
| 1 | HL60 | 2.37 | 28 |
| 2 | HCT116 | 0.86 | 48 |
| 3 | HL60 | 6.43 | 35 |
These findings suggest that the structural modifications on the imidazo[1,5-a]pyridine scaffold can enhance the compound's potency against specific cancer types.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical cellular pathways:
- Kinase Inhibition : Many derivatives have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Interaction with Proteins : The compounds interact with various proteins involved in cancer progression. For example, they have shown binding affinity to human glutathione S-transferase P1-1 and caspase-3, which are crucial for cellular detoxification and apoptosis respectively .
Antimicrobial Activity
Some studies suggest that imidazo[1,5-a]pyridine derivatives possess antimicrobial properties. The presence of nitrogen heterocycles in the structure allows for interactions with microbial enzymes or receptors, potentially leading to inhibition of growth or viability in pathogenic organisms.
Neuroprotective Effects
Research indicates that certain derivatives may exhibit neuroprotective effects. These compounds could modulate neuroinflammatory pathways or protect against oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university synthesized several derivatives of tetrahydroimidazo[1,5-a]pyridine and evaluated their anticancer efficacy against multiple cell lines. The most promising compound demonstrated a significant reduction in cell viability at low concentrations and was further analyzed for its mechanism of action through molecular docking studies.
Case Study 2: Neuroprotection
In another investigation focused on neurodegenerative diseases, a derivative of this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results showed a marked decrease in cell death compared to controls, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Q & A
Q. What are the most reliable synthetic routes for preparing 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde?
The synthesis typically involves condensation reactions or multicomponent strategies . For example:
- Cyclocondensation of diamines with ketene aminals or electron-deficient reagents under reflux conditions (e.g., ethanol, 80°C) .
- Microwave-assisted reactions for improved efficiency, using methanol/water mixtures and trifluoroacetic acid as a catalyst .
- One-pot two-step reactions to construct the fused imidazo-pyridine core, often employing aldehydes and amines with Dean-Stark water removal to drive reaction completion .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of spectroscopic and analytical methods is critical:
- 1H/13C NMR : Assigns proton and carbon environments, confirming ring fusion and substituent positions (e.g., characteristic shifts for aldehyde protons at ~9.8–10.2 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the aldehyde) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., observed vs. calculated [M+H]+) .
Q. What are the key reactivity patterns of this compound in functionalization reactions?
- Oxidation : The tetrahydroimidazo-pyridine core can undergo oxidation to form N-oxides or dehydrogenated derivatives, altering electronic properties .
- Nucleophilic substitution : The aldehyde group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or serves as a precursor for carboxylate derivatives .
Advanced Research Questions
Q. How can reaction yields for derivatives be optimized, particularly in multi-step syntheses?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in cyclization steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while greener alternatives (e.g., ethanol/water) reduce environmental impact .
- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize byproducts .
Q. How can computational methods predict the reactivity or stability of this compound?
Q. How can contradictions in spectroscopic data between synthesis batches be resolved?
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Byproduct formation : Optimize stoichiometry and temperature to suppress side reactions (e.g., over-oxidation of the tetrahydro ring) .
- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for cost-effective scale-up .
Comparative and Methodological Insights
Q. How does the electronic environment of the aldehyde group influence reactivity compared to carboxylate analogs?
- The electron-withdrawing aldehyde increases electrophilicity, enabling faster nucleophilic attacks compared to carboxylate esters. This is confirmed via Hammett studies or kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
